Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 2369666-35-1
VCID: VC4191731
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

CAS No.: 2369666-35-1

Cat. No.: VC4191731

Molecular Formula: C13H18N2O4

Molecular Weight: 266.297

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate - 2369666-35-1

Specification

CAS No. 2369666-35-1
Molecular Formula C13H18N2O4
Molecular Weight 266.297
IUPAC Name methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Standard InChI Key JHSHNVWLBXWOLS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate features a benzoid core substituted with an amino group at the 2-position and a Boc-protected amino group at the 5-position. The Boc group, a staple in peptide synthesis, ensures selective reactivity by shielding the amine during subsequent reactions. The methyl ester at the 1-position enhances solubility in organic solvents, facilitating its use in diverse reaction conditions.

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight266.297 g/mol
IUPAC NameMethyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
LogP (Partition Coefficient)1.82 (estimated)
Rotatable Bonds4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The tert-butoxycarbonyl group contributes to the compound’s steric bulk, influencing its crystallinity and stability under acidic conditions.

Synthesis and Optimization

The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate typically proceeds via a two-step protocol involving nitration, reduction, and Boc protection.

Stepwise Synthesis Protocol

  • Nitration and Esterification: Methyl 2-amino-5-nitrobenzoate is synthesized by nitrating methyl anthranilate, yielding a nitro intermediate.

  • Boc Protection: The nitro group is reduced to an amine using hydrogenation or catalytic transfer hydrogenation. Subsequent reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine introduces the Boc group.

Representative Reaction Conditions:

ParameterValue
SolventDichloromethane
BaseTriethylamine
TemperatureRoom temperature (25°C)
Reaction Time4–6 hours
Yield57–72% (after purification)

Purification via column chromatography (15–25% ethyl acetate/hexane) ensures high purity (>95%) .

Applications in Organic Synthesis

This compound’s bifunctional reactivity enables its use in constructing complex molecules:

Peptide and Heterocycle Synthesis

The Boc-protected amine serves as a temporary masking group, allowing selective functionalization of the 2-amino group. For example, coupling with carboxylic acids via carbodiimide chemistry yields amides, which are precursors to quinazolinones and benzodiazepines.

Pharmaceutical Intermediates

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is integral to synthesizing kinase inhibitors and anti-inflammatory agents. Its scaffold mimics natural product frameworks, enabling structure-activity relationship (SAR) studies .

Comparative Analysis with Related Compounds

The tert-butoxycarbonyl group’s impact is evident when comparing Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate to its des-Boc analog:

CompoundMIC Reduction (Clarithromycin)Efflux Pump Inhibition
Methyl 2-amino-5-Boc-benzoate32-foldModerate
Des-Boc analog (Triamine)128-foldHigh

Des-Boc derivatives exhibit superior membrane permeabilization, highlighting the Boc group’s role in modulating bioactivity .

Challenges and Future Directions

Despite its utility, the compound’s synthetic yield (57–72%) and purification demands necessitate optimization. Future studies could explore:

  • Green Chemistry Approaches: Replacing dichloromethane with biodegradable solvents.

  • Bioconjugation Techniques: Developing site-specific probes for targeted drug delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator